molecular formula C17H19NO2 B335601 N-(2,3-dimethylphenyl)-4-ethoxybenzamide

N-(2,3-dimethylphenyl)-4-ethoxybenzamide

Cat. No.: B335601
M. Wt: 269.34 g/mol
InChI Key: KDJJNWSOZMEYKT-UHFFFAOYSA-N
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Description

N-(2,3-Dimethylphenyl)-4-ethoxybenzamide is a benzamide derivative characterized by a 4-ethoxy-substituted benzoyl group attached to a 2,3-dimethylphenylamine moiety. While direct crystallographic or synthetic data for this compound are absent in the provided evidence, its structural and functional properties can be inferred through comparison with closely related analogs, such as N-(2,3-dimethylphenyl)-4-methylbenzamide and halogenated variants like N-(4-bromophenyl)-4-ethoxybenzamide .

Properties

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

IUPAC Name

N-(2,3-dimethylphenyl)-4-ethoxybenzamide

InChI

InChI=1S/C17H19NO2/c1-4-20-15-10-8-14(9-11-15)17(19)18-16-7-5-6-12(2)13(16)3/h5-11H,4H2,1-3H3,(H,18,19)

InChI Key

KDJJNWSOZMEYKT-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2C)C

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparative Data Table

Compound Name Substituent (Benzamide) Phenyl Group Substituents Key Properties/Activities References
N-(2,3-Dimethylphenyl)-4-ethoxybenzamide 4-ethoxy 2,3-dimethyl Potential herbicidal activity
N-(2,3-Dimethylphenyl)-4-methylbenzamide 4-methyl 2,3-dimethyl Dihedral angle 85.9°, hydrogen bonds
N-(4-Bromophenyl)-4-ethoxybenzamide 4-ethoxy 4-bromo Enhanced lipophilicity
2-Chloro-N-(2,3-dimethylphenyl)-N-(isopropyl)acetamide Chloroacetamide 2,3-dimethyl Herbicidal activity

Research Findings and Implications

  • Structural Flexibility : The ethoxy group’s bulkiness compared to methyl or halogens may reduce crystallinity but improve solubility in organic solvents.
  • Activity Prediction : Analogous to chloroacetamide herbicides, the target compound’s 2,3-dimethylphenyl group could position it as a herbicide, though empirical validation is needed .
  • Crystallographic Tools : Programs like SHELXL and ORTEP-3 (used in and ) are critical for resolving torsion angles and hydrogen-bonding patterns in analogs .

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